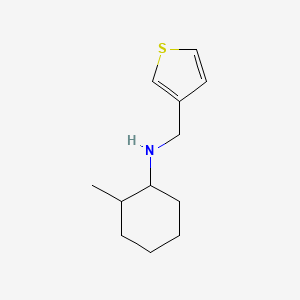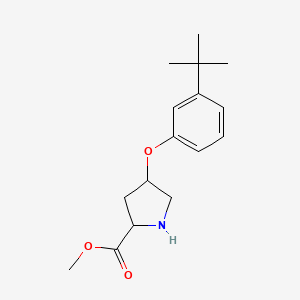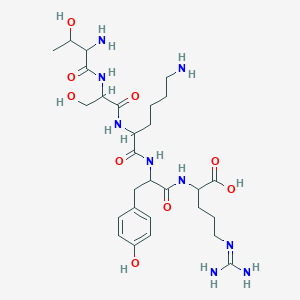
AmpicillinDesoxyazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AmpicillinDesoxyazetidin-2-one is a compound that combines the structural features of ampicillin and azetidin-2-one. Ampicillin is a well-known antibiotic belonging to the penicillin class, while azetidin-2-one is a four-membered lactam ring that is a core structure in many β-lactam antibiotics. This compound is of interest due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-2-one derivatives typically involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of triethylamine . This method can be performed under microwave irradiation, which is considered a greener and more efficient approach compared to conventional methods . The reaction conditions generally involve mixing the reactants at room temperature and then heating them under microwave irradiation.
Industrial Production Methods
Industrial production of azetidin-2-one derivatives often employs similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up for industrial applications, providing a more environmentally friendly and efficient method for producing these compounds .
化学反応の分析
Types of Reactions
AmpicillinDesoxyazetidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidin-2-one derivatives .
科学的研究の応用
AmpicillinDesoxyazetidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a new antibiotic with enhanced properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of AmpicillinDesoxyazetidin-2-one involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets and pathways involved include the inhibition of transpeptidase enzymes, which are crucial for the cross-linking of peptidoglycan chains in the bacterial cell wall .
類似化合物との比較
Similar Compounds
Penicillin: Another β-lactam antibiotic with a similar mechanism of action.
Cephalosporin: A class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenem: A class of β-lactam antibiotics known for their resistance to β-lactamase enzymes.
Uniqueness
AmpicillinDesoxyazetidin-2-one is unique due to its combination of the structural features of ampicillin and azetidin-2-one, which may confer enhanced biological activities and stability compared to other β-lactam antibiotics .
特性
分子式 |
C15H21N3O3S |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
2-[[(2-amino-2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C15H21N3O3S/c1-15(2)12(14(20)21)18-10(22-15)8-17-13(19)11(16)9-6-4-3-5-7-9/h3-7,10-12,18H,8,16H2,1-2H3,(H,17,19)(H,20,21) |
InChIキー |
PIIGZYMBHCDKIJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(NC(S1)CNC(=O)C(C2=CC=CC=C2)N)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]](/img/structure/B12107383.png)



![1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B12107390.png)
![Methyl 4-[2-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12107403.png)
![Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc](/img/structure/B12107404.png)






